molecular formula C12H10N4OS B15096293 3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one

3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No.: B15096293
M. Wt: 258.30 g/mol
InChI Key: DLWLUESMRIWYHF-UHFFFAOYSA-N
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Description

3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one is a fused heterocyclic compound that serves as a versatile scaffold in medicinal chemistry research. Its core structure is part of a family of compounds that have demonstrated significant potential in pharmacological studies, primarily in the realms of neuroscience and infectious diseases. In neuroscience research, derivatives of the 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one scaffold have been investigated as novel dual-binding-site acetylcholinesterase (AChE) inhibitors . These compounds are designed to simultaneously bind to both the catalytic active site and the peripheral anionic site (PAS) of the AChE enzyme . This dual interaction is a valuable strategy for the development of agents for Alzheimer's disease research, as it may not only ameliorate cholinergic deficits but also inhibit the assembly of β-amyloid peptides associated with neurodegeneration . Molecular docking studies suggest that these inhibitors fit optimally into the enzyme's active gorge, facilitating key interactions with amino acid residues . Furthermore, this chemical class has shown promise in antimicrobial research. Structurally similar thiazolotriazinone derivatives have exhibited potent in vitro antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The antibacterial mechanism is thought to involve interaction with bacterial enzymes, similar to the action of quinolone antibiotics . The specific pattern of substituents on the triazinone core, particularly at the 3 and 6 positions, is critical for modulating biological activity and optimizing potency in both AChE inhibition and antibacterial applications . This product is supplied For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

3-amino-6-benzyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

InChI

InChI=1S/C12H10N4OS/c13-10-7-18-12-14-11(17)9(15-16(10)12)6-8-4-2-1-3-5-8/h1-5,7H,6,13H2

InChI Key

DLWLUESMRIWYHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=CSC3=NC2=O)N

Origin of Product

United States

Preparation Methods

Carbon Disulfide-Mediated Ring Closure

An alternative route leverages carbon disulfide for simultaneous cyclization and sulfur incorporation. In this method, 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one reacts with carbon disulfide in a pyridine/water mixture under reflux, directly forming the thiazolo-triazinone scaffold. This one-pot approach simplifies purification, yielding 44% of the target compound after recrystallization from water. Nuclear magnetic resonance (NMR) analysis confirms the benzyl group’s retention at the 6-position, with characteristic singlet peaks at δ 4.50 ppm (S-CH2-C6H5) and aromatic multiplet signals at δ 7.30–7.37 ppm.

Alkylation Strategies from Patent Literature

Patent CS268194B2 discloses a scalable method for introducing alkyl and arylalkyl groups at the 3-position of thiazolo-triazinones. While the patent focuses on 3-phenyl derivatives, its methodology adapts to benzyl group incorporation. The protocol involves reacting 3-thioxo-triazinone precursors with benzyl bromide in methanolic ammonia water, followed by Williamson ether synthesis with potassium carbonate and potassium iodide. This approach achieves 62% yield for analogous compounds, though direct application to 6-benzyl derivatives requires further validation.

Post-Synthetic Modifications

Late-stage functionalization expands access to 3-amino-6-benzyl derivatives. For example, 3-hydroxyphenyl-substituted thiazolo-triazinones undergo alkylation with 2-chloro-N,N-diethylacetamide or benzyl halides under reflux in acetone. These reactions proceed via nucleophilic substitution, introducing diverse side chains while preserving the benzyl group at position 6.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Key Advantages
Cyclocondensation Styrene derivatives, CS2 Reflux in acetic acid, 8 h 20–72% High modularity for aryl substitution
Carbon disulfide Hydrazino-triazinone, CS2 Reflux in pyridine/water 44% One-pot synthesis, minimal purification
Alkylation 3-Thioxo-triazinone, benzyl bromide Methanolic NH3, reflux 62% Scalable, late-stage functionalization

The cyclocondensation method offers structural flexibility but requires harsh acidic conditions. The carbon disulfide route simplifies synthesis but poses toxicity concerns. Patent-based alkylation balances scalability and functional group tolerance, though benzyl-specific examples remain limited.

Structural Characterization and Validation

All synthetic routes emphasize rigorous characterization. Infrared spectroscopy identifies carbonyl stretches (1643–1735 cm⁻¹) and amine N–H bends (3330–3431 cm⁻¹). High-resolution mass spectrometry confirms molecular ions, such as m/z 435.2 ([M+H]+) for alkylated derivatives. X-ray crystallography data for analogous compounds reveal planar triazinone cores and dihedral angles <10° between heterocyclic rings, ensuring structural fidelity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "3-Amino-6-methyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one" and its derivatives:

General Information
3-Amino-6-methyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one is a chemical compound with the molecular formula C6H6N4OS and a molecular weight of 182.2 . Synonyms include AKOS BC-3030, BAS 04280313, and MLS000032547 .

Safety
The compound is labeled with the GHS07 symbol, indicating a warning. The hazard statement H302 suggests that it is harmful if swallowed. Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container in accordance with regulations) .

Research Applications

  • Antibacterial Activity: Derivatives of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one have been synthesized and assayed for in vitro biological activities against bacterial strains. Some compounds exhibited excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, with fluorine at the para position of the benzyl group showing the best results .
  • Acetylcholinesterase Inhibitors: 3,6-Diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, which are relevant in the development of treatments for Alzheimer's disease. Some target compounds demonstrated strong inhibition against AChE .

Mechanism of Action

The primary mechanism of action of 3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in treating Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Key Observations :

  • Diaryl derivatives (e.g., 3,6-diaryl-substituted compounds) exhibit stronger acetylcholinesterase (AChE) inhibition (~50% at 10 μM) due to optimized π-π stacking with enzyme active sites .
  • Halogen atoms (e.g., Cl, F) at the para position of aryl groups enhance AChE inhibitory activity by forming halogen bonds with catalytic residues .

Insights :

  • The target compound’s amino group at position 3 may facilitate hydrogen bonding with enzymatic targets, analogous to diaryl derivatives’ interactions with AChE .
  • Lack of halogen atoms or electron-withdrawing groups on the benzyl ring likely reduces its AChE inhibitory potency compared to halogenated analogs .

Physicochemical and Crystallographic Properties

  • Lipophilicity : The benzyl group confers higher logP values compared to ester- or carboxylic acid-substituted derivatives, impacting bioavailability .
  • Crystallography: Single-crystal X-ray data for analogs (e.g., 7b in ) confirm planar triazinone cores and regioselective cyclization at the N2 position . No crystallographic data is available for the target compound, limiting conformational analysis.

Biological Activity

3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one is a compound of significant interest due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This characteristic makes it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. The following sections will detail its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been explored to optimize yield and purity. For instance, the reaction conditions often include refluxing in solvents like dimethylformamide (DMF) or ethanol with catalysts to facilitate the formation of the thiazolo-triazine structure.

Acetylcholinesterase Inhibition

The primary biological activity investigated for this compound is its role as an AChE inhibitor. AChE inhibitors are crucial in the management of Alzheimer's disease as they enhance cholinergic transmission by preventing the breakdown of acetylcholine.

In a study evaluating several derivatives of thiazolo[3,2-b][1,2,4]triazin-7-one, it was found that many compounds exhibited over 50% inhibition at a concentration of 10 μM. Notably, some derivatives demonstrated strong inhibition comparable to known standards like huperzine-A .

Table 1: Inhibitory Activity of Selected Compounds

Compound% Inhibition at 10 μMReference
3-Amino-6-benzyl>50%
Compound 7c89.82%
Huperzine-AStandard Control

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the benzyl and thiazole rings significantly affect AChE inhibitory activity. For example, compounds with para-substituted phenyl groups showed optimal docking poses in molecular docking studies, enhancing their inhibitory potency compared to ortho-substituted analogs .

Case Study 1: Alzheimer’s Disease Models

In preclinical models of Alzheimer's disease, compounds derived from thiazolo[3,2-b][1,2,4]triazin-7-one were administered to assess cognitive improvements and AChE activity modulation. The results indicated significant improvements in memory retention and reduced AChE activity in treated groups compared to controls.

Case Study 2: Antimicrobial Activity

Beyond neuropharmacological applications, some derivatives have also been evaluated for antimicrobial properties. A series of synthesized thiazolo-triazine compounds were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Some derivatives showed notable antibacterial activity, suggesting a broader pharmacological profile for these compounds .

Q & A

Q. What are the established synthetic routes for 3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one?

The compound is synthesized via a one-pot, three-component reaction involving arylpyruvic acids, thiosemicarbazide, and α-bromoacetophenones, catalyzed by ionic liquids like [Hnhm]HSO₄. This method avoids organic solvents, achieves high yields (e.g., 72–82%), and allows catalyst recycling . Alternative routes include condensation of 6-arylmethyl-3-thioxo-triazinones with phenacyl chlorides in acetic acid under reflux .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

Key methods include:

  • ¹H/¹³C-NMR : Confirms substitution patterns and aromatic proton environments (e.g., benzyl group at C6) .
  • ESI-MS/IR : Validates molecular weight and functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) .
  • Elemental analysis : Ensures purity (>95% for most derivatives) .

Q. What in vitro assays are used to evaluate acetylcholinesterase (AChE) inhibition?

Ellman’s colorimetric assay is standard. Derivatives are tested at 10 µM concentrations, with compounds like 4b (hydroxy-substituted) showing >50% inhibition. Activity correlates with hydrogen bonding to AChE’s catalytic site, confirmed via molecular docking .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Use ionic liquids ([Hnhm]HSO₄) to enhance reaction efficiency and reduce byproducts .
  • Temperature control : Reflux in acetic acid (110–120°C) minimizes side reactions during phenacyl chloride condensations .
  • Catalyst recycling : Ionic liquids can be reused ≥3 times without significant yield drop .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Molecular docking : Identifies critical interactions (e.g., compound 6b forms H-bonds with AChE’s Tyr337) .
  • Statistical modeling : Multivariate analysis of substituent effects (e.g., hydroxy groups enhance activity, bromo groups reduce it) .
  • Mutagenesis studies : Validate docking predictions by altering key residues in AChE .

Q. How can derivatives be designed to target multiple biological pathways (e.g., AChE and β-catenin)?

  • Hybrid pharmacophores : Introduce moieties like piperazine (neuroactive) or thiophene (anticancer) to the core structure .
  • Dual-binding site inhibitors : Optimize substituents at C3 and C6 to interact with both AChE’s catalytic site and peripheral anionic site .

Q. What computational methods predict binding modes with target proteins?

  • Molecular docking : Use Discovery Studio or AutoDock with a RMSD tolerance <1.5 Å to simulate ligand-receptor interactions .
  • MD simulations : Assess stability of docked complexes over 50–100 ns trajectories .

Q. How can discrepancies between in vitro and cellular activity data be addressed?

  • Permeability assays : Use Caco-2 cells to evaluate membrane penetration (e.g., logP >2.5 improves uptake) .
  • Metabolic stability tests : Incubate compounds with liver microsomes to identify labile groups (e.g., ester hydrolysis in 5a ) .

Methodological Tables

Q. Table 1: Key Synthetic Routes and Yields

MethodComponentsCatalyst/SolventYield (%)Reference
One-potArylpyruvic acid, thiosemicarbazide, α-bromoacetophenone[Hnhm]HSO₄72–82
Condensation6-Benzyl-3-thioxo-triazinone, phenacyl chlorideAcetic acid65–75

Q. Table 2: Biological Activities of Selected Derivatives

CompoundAChE Inhibition (%) at 10 µMALP Activation (EC₅₀, µM)Antitumor Activity (IC₅₀, µM)
4b68--
6b-11.28-
5a--8.2 (HCT116)

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